Enhanced Lipophilicity (LogP) of 3-[(6-Chloro-2-pyridinyl)oxy]benzenecarboxylic Acid Versus Non-Chlorinated Analog
The presence of the chlorine substituent at the 6-position of the pyridine ring in 3-[(6-chloro-2-pyridinyl)oxy]benzenecarboxylic acid yields a calculated LogP value of 3.23, representing a substantial increase in lipophilicity relative to the non-chlorinated analog 3-(pyridin-2-yloxy)benzoic acid (LogP estimated at approximately 2.0–2.2 based on analogous substitution patterns) . This increased lipophilicity translates to greater membrane permeability potential in cellular assays and altered partition behavior in biphasic reaction systems.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.2255 |
| Comparator Or Baseline | 3-(Pyridin-2-yloxy)benzoic acid (non-chlorinated analog): LogP not directly reported in vendor data, but structural class inference indicates approximately 2.0–2.2 (ΔLogP ~1.0–1.2 units lower than chlorinated derivative) |
| Quantified Difference | Estimated ΔLogP ≥ 1.0 unit higher for target compound |
| Conditions | Computational prediction based on molecular structure; target compound data from Leyan product datasheet |
Why This Matters
Higher LogP enables improved passive membrane diffusion and distinct chromatographic retention, directly impacting compound selection for cellular assays and purification workflow design.
